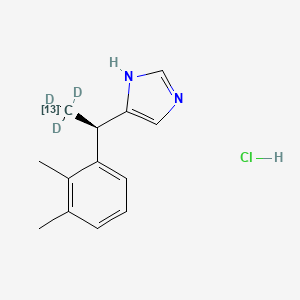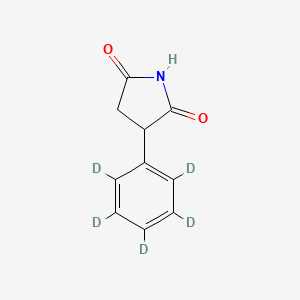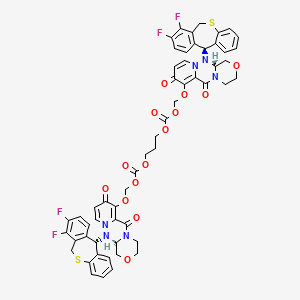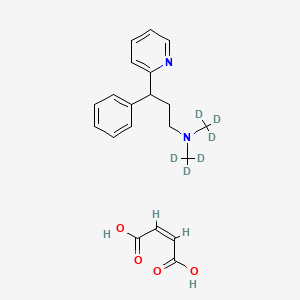
Levomedetomidine-13C,d3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levomedetomidine-13C,d3 (hydrochloride) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Levomedetomidine, which is known for its sedative and analgesic properties. The isotopic labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Levomedetomidine-13C,d3 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Levomedetomidine molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotopically labeled precursors and standard organic synthesis techniques .
Industrial Production Methods
Industrial production of Levomedetomidine-13C,d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The production methods are optimized to meet regulatory standards and ensure consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Levomedetomidine-13C,d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Levomedetomidine-13C,d3 (hydrochloride) has several scientific research applications:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Clinical Mass Spectrometry: Used as an internal standard for accurate quantitation in mass spectrometry.
Metabolic Flux Analysis: Assists in studying metabolic pathways and fluxes in biological systems
Wirkmechanismus
Levomedetomidine-13C,d3 (hydrochloride) exerts its effects by binding to alpha-2 adrenoceptors. This binding inhibits the release of norepinephrine, leading to sedative and analgesic effects. The compound acts on both central and peripheral alpha-2 receptors, inducing a state of sedation and reducing pain signal transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dexmedetomidine: Another alpha-2 adrenoceptor agonist with similar sedative and analgesic properties.
Medetomidine: A racemic mixture containing both dexmedetomidine and levomedetomidine.
Clonidine: An alpha-2 adrenoceptor agonist used for its antihypertensive and sedative effects
Uniqueness
Levomedetomidine-13C,d3 (hydrochloride) is unique due to its isotopic labeling, which makes it particularly valuable in research applications. The incorporation of carbon-13 and deuterium allows for precise tracking and quantitation in pharmacokinetic and metabolic studies .
Eigenschaften
Molekularformel |
C13H17ClN2 |
|---|---|
Molekulargewicht |
240.75 g/mol |
IUPAC-Name |
5-[(1R)-2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1/i3+1D3; |
InChI-Schlüssel |
VPNGEIHDPSLNMU-JRNCIYKXSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])[C@H](C1=CC=CC(=C1C)C)C2=CN=CN2.Cl |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409934.png)



![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
![(S)-10-((5-chloro-2-((3R,5S)-3-hydroxy-5-methylpiperidin-1-yl)pyrimidin-4-yl)amino)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-[1,4]oxazepino[2,3-c]quinolin-6(7H)-one](/img/structure/B12409963.png)
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)






